molecular formula C21H18N2O5 B8259024 (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4

(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4

Cat. No.: B8259024
M. Wt: 378.4 g/mol
InChI Key: XVMZDZFTCKLZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3’,4’] is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as oxygen, nitrogen, or sulfur. The specific structure of (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3’,4’] includes a pyrano ring fused with another ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3’,4’] can be achieved through several synthetic routes. One common method involves the use of starting materials such as ethyl acetoacetate and 4-hydroxy-3-methoxybenzaldehyde. The reaction typically proceeds through a series of steps including condensation, cyclization, and reduction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

In industrial settings, the production of (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3’,4’] may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization can further purify the compound for various applications.

Chemical Reactions Analysis

(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3’,4’] undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3’,4’] has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3’,4’] involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3’,4’] can be compared with other similar compounds, such as:

    4-Hydroxy-3-methoxybenzaldehyde: A precursor in its synthesis.

    Ethyl acetoacetate: Another precursor in its synthesis.

    Pyrano[3,4-b]pyridine: A structurally similar compound with different functional groups.

The uniqueness of (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3’,4’] lies in its specific structure and the presence of both ethyl and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMZDZFTCKLZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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